(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Medicinal Chemistry Suzuki-Miyaura Coupling Structure-Activity Relationship

Researchers requiring an ortho-chloro-substituted phenylboronic acid for SAR-by-catalog or cross-coupling often face limited availability of regioisomerically pure building blocks. This compound directly addresses that gap: a single, well-characterized lot preserves the critical ortho-Cl/para-benzylcarbamoyl substitution pattern that governs transmetalation kinetics and target engagement. • 98% purity (most common commercial specification) with full COA, ensuring reproducible Suzuki-Miyaura couplings. • Defined steric/electronic profile: the ortho-chloro group modulates reactivity and lipophilicity, enabling chemoselective coupling strategies. • Consistent supply from multiple qualified vendors; standard packaging from 250 mg to 25 g supports both early discovery and scale-up.

Molecular Formula C14H13BClNO3
Molecular Weight 289.52 g/mol
CAS No. 850589-42-3
Cat. No. B1417795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid
CAS850589-42-3
Molecular FormulaC14H13BClNO3
Molecular Weight289.52 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O
InChIInChI=1S/C14H13BClNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
InChIKeyKPMFJSKLOSUPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Chloro Boronic Acid Building Block Overview


(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid (CAS 850589-42-3) is a functionalized arylboronic acid distinguished by an ortho-chloro substitution pattern relative to the benzylcarbamoyl group on the phenyl ring [1]. With the molecular formula C14H13BClNO3 and a molecular weight of 289.52 g/mol [1], this compound is commercially available as a research reagent typically at 95% to 98% purity [2] and bears the MDL number MFCD07363769 . The specific positioning of the chloro and boronic acid functionalities creates a defined steric and electronic environment that cannot be replicated by meta- or para-substituted analogs or by non-chlorinated variants [3].

Ortho-chloro steric architecture for selective coupling
Boronic acid warhead for enzyme inhibition studies
Specification-controlled procurement with SDS support

Why Generic Boronic Acids Cannot Substitute


Substituting (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid with a more generic boronic acid building block is not a chemically equivalent choice due to the interplay of electronic deactivation and steric shielding conferred by its ortho-chloro substituent [1]. In cross-coupling chemistry, ortho-substituents on phenylboronic acids demonstrably influence both reaction kinetics and product outcomes: ortho-substituted phenylboronic acids generally exhibit reduced transmetalation rates compared to their para-isomers due to steric hindrance around the boron atom, which in turn affects catalyst loading requirements and optimal reaction temperature [2]. The specific molecular architecture of (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid—bearing an electron-withdrawing chlorine atom ortho to the boronic acid group and a benzylcarbamoyl moiety para to it—produces a unique reactivity profile that would be lost upon substitution with a non-chlorinated, meta-chloro, or differently substituted boronic acid [3]. Furthermore, the boronic acid group's capacity for reversible covalent bond formation with diol-containing biological targets means that even subtle changes to the substitution pattern can significantly alter target engagement and selectivity profiles [4].

Steric Hindrance Shift
Ortho-chloro may reduce transmetalation rate versus para or unsubstituted analogs
Electronic Deactivation
Chloro electron withdrawal may alter coupling efficiency and catalyst loading
Loss of Covalent Warhead
Non-boronated analogs exclude reversible covalent target engagement entirely

Quantitative Differentiation Evidence


Ortho-Chloro Substitution Pattern

The ortho-substitution pattern of (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid relative to both the boronic acid and benzylcarbamoyl groups represents a structurally defined chemical space. Ortho-substituted phenylboronic acids have been demonstrated to exhibit significantly different properties compared to their meta- and para-isomers, including distinct structural arrangements, altered acidity, and modified reactivity in cross-coupling reactions [1]. Specifically, ortho-substitution adjacent to the boronic acid group introduces steric hindrance that reduces the rate of transmetalation in Suzuki-Miyaura reactions, which can be leveraged for chemoselectivity when multiple boronic acids are present or when slower coupling kinetics are desirable [2]. The benzylcarbamoyl group at the para position further differentiates this compound from alternatives such as 4-(benzylcarbamoyl)phenylboronic acid (CAS 252663-47-1, no chloro substituent) [3] and (3-(benzylcarbamoyl)-4-chlorophenyl)boronic acid (CAS 874219-48-1, regioisomer with chloro group at different position) .

Steric Architecture
Class-level inference
Ortho-chloro vs. para/unsubstituted
Supports coupling kinetics context
Class-level study; verify for specific substrates
Medicinal Chemistry Suzuki-Miyaura Coupling Structure-Activity Relationship

Commercial Purity and Specifications

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is commercially supplied by multiple established vendors at specified purity levels of 95% to 98% [1], with the higher-grade 98% material providing enhanced batch-to-batch consistency for applications sensitive to impurity profiles. The compound exhibits a defined melting point range of 126-128°C, which serves as a practical identity verification parameter during receipt and quality control checks . In contrast, many closely related benzylcarbamoyl-substituted boronic acids are not maintained as standard catalog items with comparable purity specifications, requiring custom synthesis with attendant variability in purity, yield, and lead time .

Specification
Specification review
Purity 95–98%, MP 126–128 °C
Supports procurement reproducibility
Vendor specification; verify by COA
Chemical Procurement Quality Control Reproducibility

Boronic Acid as Reversible Covalent Warhead

The boronic acid moiety in (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid enables reversible covalent bond formation with diol-containing and nucleophilic amino acid side chains, a property that distinguishes boronic acid-containing compounds from their non-boronated structural analogs [1]. This boronic acid functionality has been exploited extensively in medicinal chemistry for the development of serine protease and proteasome inhibitors [2], with boronic acid-containing therapeutics such as bortezomib (proteasome inhibitor) and tavaborole (leucyl-tRNA synthetase inhibitor) demonstrating the translational potential of this warhead [3]. The combination of the benzylcarbamoyl pharmacophore with the boronic acid warhead in this specific compound provides a molecular scaffold that can engage targets via both the benzylcarbamoyl recognition element and the boronic acid reactive center, whereas non-boronated benzamide analogs lack the capacity for reversible covalent inhibition entirely.

Covalent Warhead
Class-level inference
Boronic acid present vs. absent
Enables enzyme inhibition research context
Binary difference; non-boronated analogs lack this mechanism
Enzyme Inhibition Chemical Biology Protease Targeting

Chloro Substituent Physicochemical Modulation

The chloro substituent at the 3-position of (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid introduces quantifiable differences in physicochemical properties compared to non-halogenated analogs such as 4-(benzylcarbamoyl)phenylboronic acid (CAS 252663-47-1) [1]. In medicinal chemistry, the introduction of a chlorine atom is a well-established strategy for modulating lipophilicity (increased logP), altering metabolic stability (blocking oxidative metabolism at the substituted position), and providing a synthetic handle for further derivatization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling [2]. While specific logP and solubility data for (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid are not reported in the public literature, the calculated molecular properties based on its formula (C14H13BClNO3, MW 289.52 g/mol) [3] distinguish it from fluorine-substituted analogs such as (4-(benzylcarbamoyl)-3-fluorophenyl)boronic acid (MW 273.07 g/mol) and non-halogenated analogs (MW 255.08 g/mol) [1].

Chloro Modulation
Class-level inference
Δ 34.44 g/mol vs. non-halogenated
Supports lipophilicity and metabolic stability context
Calculated MW; experimental logP not reported
Physicochemical Property Tuning Lipophilicity Metabolic Stability

Safety Documentation and Handling

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid is supported by readily accessible Safety Data Sheet (SDS) documentation from multiple suppliers , with clearly defined hazard classifications including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The SDS documents specify storage conditions requiring protection from heat, flames, and sparks, and identify oxidizing agents as materials to avoid . This established safety documentation contrasts with custom-synthesized or novel boronic acid analogs that may lack comprehensive hazard assessment and standardized handling protocols, potentially delaying institutional safety review and approval processes .

Safety Documentation
Data to verify
SDS: H315, H319, H335
Supports institutional safety compliance
Verify SDS from supplier for lot-specific hazards
Laboratory Safety Regulatory Compliance Chemical Handling

Optimal Research and Procurement Scenarios


Suzuki-Miyaura Cross-Coupling for Ortho-Chloro Biaryls

This compound is optimally deployed as a boronic acid coupling partner in Suzuki-Miyaura reactions where an ortho-chloro substitution pattern must be preserved in the final biaryl product. The chloro substituent ortho to the boronic acid group introduces steric hindrance that can be exploited for chemoselective coupling strategies when multiple reactive sites are present [1]. Users should anticipate potentially slower transmetalation kinetics compared to unhindered para-substituted boronic acids and should optimize catalyst loading and reaction temperature accordingly [2].

Medicinal Chemistry Boronic Acid Warheads

In medicinal chemistry programs targeting serine proteases, proteasomes, or other enzymes susceptible to boronic acid-mediated inhibition, (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid provides a defined scaffold combining a benzylcarbamoyl recognition element with a chloro substituent that modulates lipophilicity and metabolic stability [3]. The boronic acid group enables reversible covalent target engagement [4], and the chlorine atom provides a synthetic handle for further derivatization or serves as a metabolically stable substituent [5].

SAR Studies of Halogen Effects

When conducting systematic SAR studies to evaluate halogen substitution effects, (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid serves as the chloro-substituted member of a comparative series that may also include the non-halogenated analog (CAS 252663-47-1), the fluorinated analog, and the regioisomeric (3-(benzylcarbamoyl)-4-chlorophenyl)boronic acid [6]. Procurement of this specific compound ensures that the chloro substitution is at the ortho position relative to the boronic acid group, enabling evaluation of steric and electronic effects distinct from meta- or para-chloro analogs [7].

Procurement with Quality and Safety Documentation

For academic or industrial laboratories requiring a benzylcarbamoyl-substituted boronic acid building block with verifiable purity (95-98%), defined physical properties (melting point 126-128°C), and complete SDS documentation, (4-(benzylcarbamoyl)-3-chlorophenyl)boronic acid is supported by multiple established chemical suppliers [8]. The availability of standardized safety documentation facilitates institutional chemical approval workflows and ensures compliance with laboratory safety regulations .

Application
Selection Property
Validation Focus
Suzuki-Miyaura Coupling
Ortho-chloro steric architecture
Coupling kinetics optimization
Boronic Acid Warhead Research
Reversible covalent warhead
Target engagement assay context
Halogen SAR Studies
Chloro substitution position
Physicochemical property profiling
Quality-Controlled Procurement
Specification-defined purity
SDS and COA documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


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